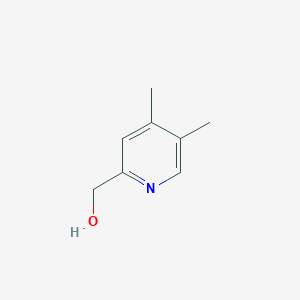

(4,5-Dimethylpyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4,5-dimethylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-8(5-10)9-4-7(6)2/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIUGQZUHQIQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558607 | |

| Record name | (4,5-Dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121638-24-2 | |

| Record name | (4,5-Dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of proton pump inhibitors. This document consolidates critical data, including its chemical properties, synthesis protocols, and its pivotal role in pharmaceutical manufacturing.

Chemical Identification and Properties

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pyridine derivative essential for the synthesis of various pharmaceuticals. It is commercially available in two primary forms: the free base and a hydrochloride salt.

| Identifier | Free Base | Hydrochloride Salt |

| CAS Number | 86604-78-6[1][2][3] | 96300-88-8[4][5][6] |

| Molecular Formula | C₉H₁₃NO₂[4][7][8] | C₉H₁₄ClNO₂[4][5] |

| Molecular Weight | 167.21 g/mol [2][4][7][8] | 203.67 g/mol [4][5] |

| Synonyms | 4-Methoxy-3,5-dimethyl-2-pyridinemethanol, 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine[3][9] | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol HCl |

Physical and Chemical Properties:

| Property | Value | Source |

| Appearance | White to light brown powder or crystal.[4] | ChemicalBook |

| Melting Point | 56.5-60.5 °C | [4] |

| Boiling Point | 115-135 °C at 0.01 Torr | [4] |

| Solubility | Slightly soluble in Chloroform.[4] | ChemicalBook |

Role in Drug Development

The primary application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is as a crucial intermediate in the synthesis of omeprazole and its derivatives, such as esomeprazole.[1][10] Omeprazole is a widely used proton pump inhibitor for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The structural integrity of this intermediate is paramount for the efficacy and purity of the final active pharmaceutical ingredient (API).

Experimental Protocols: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Several synthetic routes to obtain (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol have been documented. Below are detailed experimental protocols from published literature and patents.

Method 1: From 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

This method involves the hydrolysis of the corresponding chloromethyl pyridine derivative.

-

Materials:

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (80 g)

-

Methanol (300 ml)

-

Water (150 ml)

-

Potassium iodide (5.4 g)

-

Sodium hydroxide (40.4 g)

-

Dichloromethane

-

-

Procedure:

-

Combine 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, methanol, water, potassium iodide, and sodium hydroxide in a reaction vessel.

-

Stir the mixture and heat to reflux for 4 hours.

-

After the reaction is complete, remove the methanol using a rotary evaporator.

-

Add 300 ml of drinking water to the residue.

-

Extract the aqueous solution three times with 150 ml of dichloromethane each time.

-

Combine the organic extracts and purify to isolate the final product.[4]

-

Method 2: Catalytic Hydrogenation of 3,5-dimethyl-4-methoxy-2-cyanopyridine

This process involves the reduction of a cyanopyridine derivative.

-

Materials:

-

3,5-dimethyl-4-methoxy-2-cyanopyridine (20 g)

-

Raney nickel (20 g)

-

Ammonia-saturated methanol (650 ml)

-

Aqueous acetic acid

-

-

Procedure:

-

A mixture of Raney nickel and 3,5-dimethyl-4-methoxy-2-cyanopyridine in ammonia-saturated methanol is hydrogenated for 3 days at room temperature and normal pressure.

-

The catalyst is filtered off, and the solvent is removed on a rotary evaporator.

-

The residue is taken up in an aqueous-acidic solution for diazotization under hydrolyzing conditions.

-

The resulting (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is extracted with an organic solvent and can be further purified by bulb-tube distillation.[11]

-

Visualization of Synthetic Pathway

While (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol does not have a direct signaling pathway, its role as a key intermediate in the synthesis of Omeprazole can be visualized. The following diagram illustrates the workflow.

Safety and Handling

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is classified as an irritant.[9]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE):

-

Dust mask type N95 (US), Eyeshields, Gloves.

-

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a foundational building block in the pharmaceutical industry, particularly for the production of omeprazole. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and professionals in drug development and manufacturing. The protocols and data presented in this guide aim to provide a solid technical foundation for its effective and safe utilization.

References

- 1. hongbangpharma.com [hongbangpharma.com]

- 2. CAS 86604-78-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 4. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Buy Online CAS Number 96300-88-8 - TRC - (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride | LGC Standards [lgcstandards.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. CAS 86604-78-6 | 4-Methoxy-3,5-dimethyl-2-pyridinemethanol - Synblock [synblock.com]

- 9. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]

what is the structure of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a substituted pyridine derivative of significant interest in the pharmaceutical industry.[1] Its primary role is as a crucial chemical intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. Most notably, it serves as a key building block in the manufacturing of omeprazole and its enantiomer, esomeprazole, which are widely used to treat conditions such as gastritis, peptic ulcers, and gastroesophageal reflux disease (GERD).[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic pathways, and analytical methods for researchers and professionals in drug development.

Chemical Structure and Identification

The molecule consists of a pyridine ring substituted with a methoxy group at the 4-position, two methyl groups at the 3- and 5-positions, and a hydroxymethyl group at the 2-position.

| Identifier | Value |

| IUPAC Name | (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol[4] |

| Synonyms | 3,5-Dimethyl-4-methoxy-2-pyridinemethanol, 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine[1][4][5] |

| CAS Number | 86604-78-6[1][4][6][7] |

| Molecular Formula | C₉H₁₃NO₂[1][4][6] |

| Molecular Weight | 167.21 g/mol [1] |

| SMILES | CC1=CN=C(C(=C1OC)C)CO[4][8] |

| InChI | 1S/C9H13NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4,11H,5H2,1-3H3[1][4][8] |

| InChIKey | PSEPRWKZZJWRCB-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

The physical and chemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are well-documented, providing essential data for its handling, purification, and use in synthesis.

| Property | Value |

| Appearance | White to light brown powder or crystal.[1][5] |

| Melting Point | 56.5-60.5 °C[1][6] |

| Boiling Point | 115-135 °C (at 0.01 Torr)[1], 289.1 °C (at 760 mmHg)[6] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted)[1][6] |

| Solubility | Slightly soluble in Chloroform.[1][6] |

| pKa | 13.27 ± 0.10 (Predicted)[1][6] |

| LogP | 1.19930[6] |

| Flash Point | 128.7 °C[6] |

| Refractive Index | 1.528[6] |

| Vapor Pressure | 0.00104 mmHg at 25°C[6] |

Role in Pharmaceutical Synthesis

The principal application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is its function as a precursor in the multi-step synthesis of omeprazole. The hydroxymethyl group is typically converted to a more reactive chloromethyl group, which then facilitates coupling with a mercaptobenzimidazole moiety to form the core structure of the final drug.

Caption: Synthetic workflow from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to Omeprazole.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are critical for reproducible research and development.

4.1. Synthesis from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride [1] This protocol outlines the conversion of the chlorinated precursor to the target alcohol.

-

Reaction Setup: In a suitable reaction vessel, combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 mL of methanol, and 150 mL of water.

-

Addition of Reagents: Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.

-

Reaction Conditions: Stir the mixture and heat to reflux. Maintain the reaction for 4 hours.

-

Work-up: After the reaction is complete, remove the methanol using a rotary evaporator.

-

Extraction: Add 300 mL of drinking water to the residue. Perform liquid-liquid extraction three times using 150 mL of dichloromethane for each extraction.

-

Isolation: Combine the organic phases and remove the solvent to isolate the product.

4.2. Alternative Synthesis via Diazotization [9] An alternative patented method involves the following sequence:

-

Catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to yield the intermediate 3,5-dimethyl-4-methoxypyridine-2-methanamine.

-

Reaction of the resulting methanamine intermediate with sodium nitrite in an aqueous acidic solution to produce (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.

4.3. Analytical Method: High-Performance Liquid Chromatography (HPLC) [7] This compound can be analyzed using a reverse-phase (RP) HPLC method.

-

Column: Newcrom R1.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.

-

MS Compatibility: For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.

-

Applications: This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.

Safety and Handling

Understanding the hazard profile is essential for safe handling in a laboratory or manufacturing setting.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Irritant)[1] |

| Signal Word | Warning[1][4] |

| Hazard Statements | H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261, P305+P351+P338 (Avoid breathing dust; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1] |

| Storage | Store in an inert atmosphere at room temperature.[1][6] |

| WGK (Germany) | 3 (highly hazardous to water)[1] |

References

- 1. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 4. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol|lookchem [lookchem.com]

- 7. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]

- 8. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol [lgcstandards.com]

- 9. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

physical and chemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

An In-Depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structural features, including the methoxy and methyl groups on the pyridine ring, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and applications, particularly within the realm of drug development. The information is intended for researchers, scientists, and professionals involved in pharmaceutical research and development.

Chemical and Physical Properties

The physical and chemical characteristics of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Appearance | White to light brown or off-white solid, powder, or crystal. | [1][2][3][4][5] |

| Melting Point | 56.5-60.5 °C | [1][6] |

| Boiling Point | 289.1 °C at 760 mmHg; 115-135 °C at 0.01 Torr | [1][2][6] |

| Density | 1.092 g/cm³ (Predicted) | [1][2][6] |

| Solubility | Slightly soluble in Chloroform. | [1][2][3][6] |

| Vapor Pressure | 0.00104 mmHg at 25°C | [6] |

| Flash Point | 128.7 °C | [6] |

| Refractive Index | 1.528 | [6] |

| pKa | 13.27 ± 0.10 (Predicted) | [1][2][6] |

| LogP | 1.19930 | [6] |

| XLogP3 | 0.7 | [6][7] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

Chemical Identifiers

For unambiguous identification, a compound is assigned various identifiers. The key identifiers for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are listed below.

| Identifier Type | Identifier | Reference |

| Chemical Name | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol | [6][7] |

| Synonyms | 4-Methoxy-3,5-dimethyl-2-pyridinemethanol, 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | [1][4][8] |

| CAS Number | 86604-78-6 | [6][7] |

| Molecular Formula | C₉H₁₃NO₂ | [1][6] |

| Molecular Weight | 167.21 g/mol | [1] |

| Canonical SMILES | CC1=CN=C(C(=C1OC)C)CO | [6][7] |

| InChI | 1S/C9H13NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4,11H,5H2,1-3H3 | |

| InChIKey | PSEPRWKZZJWRCB-UHFFFAOYSA-N | |

| EC Number | 289-258-5 | [6] |

| PubChem CID | 737823 | [7] |

| MDL Number | MFCD01076195 | [1] |

Experimental Protocols

Synthesis

Several synthetic routes for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol have been reported. Below are detailed methodologies for two common approaches.

Method 1: Hydrolysis of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate [8]

-

Dissolution : Dissolve 94.9 g of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in 570 ml of ethanol.

-

Hydrolysis : Add 285 ml of 3N sodium hydroxide solution dropwise to the mixture at 0°C.

-

Reaction : Stir the mixture at room temperature for 3 hours.

-

Solvent Removal : Remove the ethanol in vacuo.

-

Extraction : Extract the residual aqueous solution three times with 300 ml of methylene chloride.

-

Drying and Evaporation : Dry the combined organic extracts over sodium sulfate and then evaporate in vacuo.

-

Crystallization : Crystallize the residue from petroleum ether to obtain the final product with a melting point of 49°-51°C.[8]

Method 2: From 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride [1][2]

-

Initial Mixture : Combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with 300 ml of methanol and 150 ml of water.

-

Addition of Reagents : Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.

-

Reflux : Stir and heat the mixture to reflux for 4 hours.

-

Solvent Removal : After the reaction is complete, remove the methanol using a rotary evaporator.

-

Extraction : Add 300 ml of drinking water to the residue and extract three times with dichloromethane (150 ml each time).

-

Isolation : The combined organic phases contain the desired product.

Analytical Methods

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[9]

-

Column : Newcrom R1

-

Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[9]

This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[9]

Applications in Drug Development

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production.[10][11] Notably, it is used in the preparation of omeprazole and its S-enantiomer, esomeprazole.[10][11][12] These drugs are widely used for the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions caused by excess stomach acid.[11][12]

The hydrochloride salt of this compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride, is also utilized as an intermediate in these synthetic processes.[10][13][14]

Safety Information

The compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Precautionary statements include avoiding breathing dust and wearing protective gloves and eye protection.[1][3] It is recommended to handle this chemical in a well-ventilated area.[3] For detailed safety information, refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a well-characterized compound with significant importance in the pharmaceutical industry. Its defined physical and chemical properties, along with established synthetic and analytical protocols, facilitate its use as a pivotal intermediate in the production of essential medicines like omeprazole. This guide provides core technical information to support its effective and safe utilization in research and drug development.

References

- 1. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 2. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol CAS#: 86604-78-6 [m.chemicalbook.com]

- 3. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol - Safety Data Sheet [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol|lookchem [lookchem.com]

- 7. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. 96300-88-8 CAS MSDS (3,5-DIMETHYL-4-METHOXY-2-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Buy Online CAS Number 96300-88-8 - TRC - (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride | LGC Standards [lgcstandards.com]

Technical Guide: Solubility and Physicochemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

**Abstract

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pyridine derivative that serves as a critical building block in the pharmaceutical industry. Its purity and handling characteristics, which are intrinsically linked to its solubility, are of paramount importance for the efficiency and quality of the final active pharmaceutical ingredient (API). Understanding its solubility in various organic solvents is essential for optimizing reaction conditions, developing effective purification and crystallization protocols, and ensuring consistent yields.

This guide summarizes the known properties of the compound and provides a generalized framework for solubility determination in the absence of specific published quantitative data.

Physicochemical Properties

A summary of the key physical and chemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is presented below. This data is essential for its use in a laboratory or process chemistry setting.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | [1][2] |

| Molecular Weight | 167.21 g/mol | [2] |

| CAS Number | 86604-78-6 | [1] |

| Appearance | White to light brown powder or crystal | [2] |

| Melting Point | 56.5-60.5 °C | [1] |

| Boiling Point | 289.1 °C at 760 mmHg | [1] |

| Density | 1.092 g/cm³ (Predicted) | [1][2] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1][2] |

Solubility Profile

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in a range of organic solvents. The only available information is qualitative.

Table 1: Qualitative Solubility of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | [1][2] |

Inferred Solubility: Synthesis and purification procedures described in chemical literature indicate the use of certain solvents, from which solubility can be inferred for practical purposes:

-

Methanol & Water: Used as solvents in synthesis, suggesting some degree of solubility.[2]

-

Dichloromethane: Used as an extraction solvent, indicating good solubility.[2]

-

Ethanol: Used as a reaction solvent.

-

Petroleum Ether: Used as a crystallization solvent, suggesting low solubility, particularly at lower temperatures.

Standard Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following section outlines a standard and widely accepted methodology for determining the solubility of a solid organic compound in various solvents. The isothermal shake-flask method followed by gravimetric or chromatographic analysis is a robust approach.

Objective: To determine the equilibrium solubility of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, solid

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Vials with sealed caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a vacuum oven for gravimetric analysis

Methodology:

-

Preparation: Add an excess amount of solid (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium with a saturated solution.

-

Solvent Addition: Add a precise, known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the slurries to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. Constant agitation is necessary.

-

Sample Withdrawal: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature changes that could affect solubility, the sampling process should be performed quickly.

-

Filtration: Immediately pass the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Quantification (Two Common Methods):

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature below the compound's melting point until a constant weight is achieved.

-

Weigh the remaining solid residue.

-

Calculate the solubility as mass of solute per mass or volume of solvent.

-

-

Chromatographic Analysis (HPLC):

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the calibrated range of the HPLC.

-

Analyze the diluted sample by HPLC using a pre-established calibration curve for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

-

Calculate the concentration in the original saturated solution based on the dilution factor.

-

-

-

Data Reporting: Report the solubility in standard units such as g/100 mL, mg/mL, or mole fraction at the specified temperature. The experiment should be repeated at different temperatures to generate a solubility curve.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol remains a gap in the scientific literature, this guide provides researchers with its known physicochemical properties and a robust, standard protocol for its experimental determination. The qualitative information gathered from synthesis procedures suggests its solubility in common organic solvents like dichloromethane and alcohols, and its insolubility in nonpolar solvents like petroleum ether, which is consistent with its molecular structure containing both polar (hydroxyl, methoxy, pyridine nitrogen) and nonpolar (dimethyl, aromatic ring) functionalities. The provided experimental workflow serves as a practical starting point for any laboratory aiming to generate the precise data needed for process development, optimization, and scale-up.

References

A Comprehensive Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key pyridine derivative. It is primarily utilized as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), such as omeprazole and esomeprazole[1]. This document consolidates essential technical data, commercial supplier information, and detailed experimental protocols to support research and development activities.

Chemical Identity and Commercial Availability

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a white to light brown crystalline powder[2]. It is identified by the CAS Number 86604-78-6 [3][4][5][6]. Its hydrochloride salt form is also commercially available under CAS Number 96300-88-8 [1][7][8].

Table 1: Commercial Suppliers

A variety of chemical suppliers offer (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, often with different purity levels and in various quantities.

| Supplier | Product Name/Number | Purity | Available Quantities |

| Sigma-Aldrich | 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | 98% | Custom |

| TCI Chemicals | 4-Methoxy-3,5-dimethyl-2-pyridinemethanol / M1327 | >98.0% (GC) | 5g, 25g[4][9] |

| Ark Pharm | 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 98% | 5g, 10g, 100g[4] |

| LGC Standards (TRC) | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol / TRC-M329370 | Not Specified | 50mg, 100mg, 500mg[10] |

| Matrix Scientific | 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 95+% | 1g, 25g[4] |

| Pharmaffiliates | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride | High Purity | Custom[1] |

| Santa Cruz Biotechnology | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride | Research Grade | Custom[8] |

| Simson Pharma | 4-Methoxy-3,5-dimethyl-2-pyridinemethanol / OT933000 | High Quality | Custom[6] |

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are well-documented. The following table summarizes key quantitative data sourced from various suppliers and chemical databases.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂ | [3][4][5][6][11] |

| Molecular Weight | 167.21 g/mol | [3][5][6] |

| Appearance | White to Off-White/Light Brown Solid/Crystal | [2][3][9] |

| Melting Point | 56.5-60.5 °C | [2][4][5] |

| Boiling Point | 289.1 °C at 760 mmHg | [4] |

| Density | 1.092 g/cm³ | [3][4] |

| Flash Point | 128.7 °C | [4] |

| pKa | 13.27 ± 0.10 (Predicted) | [2][4] |

| Solubility | Slightly soluble in Chloroform | [2][3][4] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2][4] |

| SMILES | CC1=CN=C(C(=C1OC)C)CO | [5][10][11] |

| InChI Key | PSEPRWKZZJWRCB-UHFFFAOYSA-N | [2][5] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Synthesis from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol describes a common laboratory-scale synthesis.

Workflow Diagram: Synthesis

Caption: Workflow for the synthesis of the title compound.

Methodology:

-

In a suitable reaction vessel, charge 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 ml of methanol, and 150 ml of water[2].

-

Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture[2].

-

Stir the mixture and heat to reflux. Maintain the reaction for 4 hours[2].

-

After the reaction is complete, remove the methanol using a rotary evaporator[2].

-

To the resulting residue, add 300 ml of water[2].

-

Perform a liquid-liquid extraction using dichloromethane (150 ml x 3)[2].

-

Combine the organic phases and evaporate the solvent to isolate the product. Further purification, if necessary, can be performed by distillation or recrystallization.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using a reverse-phase HPLC method.

Workflow Diagram: HPLC Analysis

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 3. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol - Safety Data Sheet [chemicalbook.com]

- 4. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol|lookchem [lookchem.com]

- 5. 4-Methoxy-3,5-dimethyl-2-pyridinemethanol 98 86604-78-6 [sigmaaldrich.com]

- 6. 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | CAS No- 86604-78-6 | Simson Pharma Limited [simsonpharma.com]

- 7. Buy Online CAS Number 96300-88-8 - TRC - (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol [lgcstandards.com]

- 11. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol molecular weight and formula

An In-depth Technical Guide on (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This technical guide provides a comprehensive overview of the chemical and physical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, along with detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor in the production of Omeprazole.[1][2] Its molecular characteristics are summarized below.

| Property | Value | References |

| Molecular Formula | C9H13NO2 | [2][3][4][5][6] |

| Molecular Weight | 167.21 g/mol | [2][4][5] |

| CAS Number | 86604-78-6 | [2][3][4] |

| Appearance | White to light brown powder or crystal | [5] |

| Melting Point | 56.5-60.5 °C | [4][6] |

| Synonyms | 4-Methoxy-3,5-dimethylpyridine-2-methanol, 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are crucial for its effective application in research and development.

Synthesis Protocol

A general laboratory procedure for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is outlined below, starting from 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[5]

Materials:

-

2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (80 g)

-

Methanol (300 ml)

-

Water (150 ml)

-

Potassium iodide (5.4 g)

-

Sodium hydroxide (40.4 g)

-

Dichloromethane

Procedure:

-

Combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 ml of methanol, and 150 ml of water in a suitable reaction vessel.

-

Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.

-

Stir the mixture and heat to reflux for 4 hours.

-

After the reaction is complete, remove the methanol using a rotary evaporator.

-

To the remaining residue, add 300 ml of drinking water.

-

Extract the aqueous solution with dichloromethane (150 ml) three times.

-

Combine the organic extracts and proceed with further purification steps as needed.

Another synthetic route involves a three-step process starting from 3,5-Dimethyl-4-nitropyridine-1-oxide.[7] This method includes methoxylation, followed by methylation and hydroxylation, and finally chlorination to yield an intermediate that can be converted to the target compound.[7]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[3]

Chromatographic Conditions:

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

-

Detection: UV or MS, as appropriate.

This method is scalable and can be adapted for preparative separation to isolate impurities.[3] It is also suitable for pharmacokinetic studies.[3]

Workflow and Process Visualization

To better illustrate the synthesis process, a workflow diagram is provided below using the Graphviz DOT language.

Caption: Synthesis workflow for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]

- 4. 4-Methoxy-3,5-dimethyl-2-pyridinemethanol 98 86604-78-6 [sigmaaldrich.com]

- 5. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 6. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol|lookchem [lookchem.com]

- 7. Bot Verification [rasayanjournal.co.in]

Methodological & Application

Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of proton pump inhibitors such as omeprazole.[1][2][3][4][5] The protocol is based on the hydrolysis of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate.

Application Notes

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a crucial building block in medicinal chemistry, particularly for the synthesis of substituted benzimidazoles that exhibit gastric acid secretion inhibitory properties.[1][3] Its primary application lies in the industrial production of omeprazole and related drugs.[1][2][5][6] The purity of this intermediate is critical for the quality and efficacy of the final active pharmaceutical ingredient. The following protocol describes a robust and reproducible method for its preparation.

Experimental Protocol

This protocol details the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol via the hydrolysis of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate.[7]

Materials:

-

(4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate

-

Ethanol

-

3N Sodium hydroxide solution

-

Methylene chloride (Dichloromethane)

-

Sodium sulfate (anhydrous)

-

Petroleum ether

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 94.9 g of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in 570 ml of ethanol.[7]

-

Hydrolysis: Cool the solution to 0°C using an ice bath. Add 285 ml of 3N sodium hydroxide solution dropwise to the stirred solution.[7] After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 3 hours.[7]

-

Solvent Removal: Remove the ethanol from the reaction mixture by evaporation under reduced pressure using a rotary evaporator.[7]

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract three times with 300 ml of methylene chloride.[7]

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate.[7] Filter off the sodium sulfate and evaporate the methylene chloride in vacuo.[7]

-

Crystallization: Crystallize the resulting residue from petroleum ether to yield pure (4-methoxy-3,5-dimethyl-2-pyridyl)methanol.[7]

-

Characterization: The final product should be a white to light brown powder or crystal with a melting point of 49-51°C.[7][8]

Data Summary

| Parameter | Value |

| Starting Material | (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate |

| Reagents | Ethanol, 3N Sodium Hydroxide |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 3 hours |

| Extraction Solvent | Methylene Chloride |

| Crystallization Solvent | Petroleum Ether |

| Melting Point of Product | 49-51°C[7] |

Experimental Workflow

Caption: Workflow for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

References

- 1. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

Application Notes and Protocols for the Synthesis of Omeprazole Using (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a proton pump inhibitor, is a widely used medication for the treatment of acid-related gastrointestinal disorders. Its synthesis is a multi-step process that relies on the precise coupling of a substituted benzimidazole moiety with a pyridine derivative. A key intermediate in many synthetic routes is derived from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. This document provides detailed application notes and experimental protocols for the synthesis of omeprazole, focusing on the utilization of this crucial pyridine intermediate. The protocols are based on established and reported synthetic methodologies.

Chemical Synthesis Pathway

The synthesis of omeprazole from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol typically proceeds through its activated chloro-derivative, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. This intermediate is then condensed with 5-methoxy-2-mercaptobenzimidazole to form a thioether, which is subsequently oxidized to the final sulfoxide product, omeprazole.

Caption: Chemical synthesis pathway of Omeprazole.

Experimental Protocols

The synthesis of omeprazole is presented here in two main stages: the formation of the thioether intermediate and its subsequent oxidation to omeprazole.

Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate)

This protocol details the condensation reaction between 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole.

Materials:

-

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride

-

5-Methoxy-2-mercaptobenzimidazole

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide in a mixture of ethanol and water.

-

Add 5-methoxy-2-mercaptobenzimidazole to the alkaline solution and stir until dissolved.

-

Cool the reaction mixture.

-

Separately, prepare a solution of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

-

Slowly add the solution of the pyridine derivative to the cooled benzimidazole solution while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time at a controlled temperature.

-

Upon completion, the product is typically isolated by filtration, washed with water, and dried.

Quantitative Data from a Representative Synthesis:

| Reactant | Molecular Weight | Moles | Amount |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 244.13 g/mol | 0.09 | 20 g |

| 5-Methoxy-2-mercaptobenzimidazole | 180.23 g/mol | 0.10 | 17.8 g |

| Sodium Hydroxide | 40.00 g/mol | 0.13 | 5 g |

| Solvent/Reagent | Volume |

| Ethanol | 50 mL |

| Water | 100 mL |

| Reaction Parameters | Value |

| Temperature | Initially 70-90°C, then cooled to <10°C, and raised to 30°C during addition |

| Reaction Time | 4 hours |

| Reported Yield | 96% [1] |

Protocol 2: Oxidation of the Thioether Intermediate to Omeprazole

This protocol describes the oxidation of the synthesized thioether intermediate to the final product, omeprazole.

Materials:

-

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

-

Oxidizing agent (e.g., m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide with a catalyst)

-

Appropriate solvent (e.g., Dichloromethane, Ethanol)

Procedure using m-CPBA:

-

Dissolve the thioether intermediate in a suitable solvent such as dichloromethane.

-

Cool the solution to a low temperature (e.g., -10°C).

-

Slowly add a solution of m-CPBA to the cooled thioether solution.

-

Maintain the reaction at a low temperature for a specific duration.

-

After the reaction is complete, the mixture is typically worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate) and then with water.

-

The organic layer is dried, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data from a Representative Oxidation:

| Reactant | Amount |

| 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 1.6g (approx. 80% purity) |

| m-Chloroperoxybenzoic acid (87%) | 1.01 g |

| Solvent/Reagent | Volume |

| Dichloromethane | 50 mL |

| Sodium Bicarbonate & Sodium Thiosulfate in Water | 100 mL |

| Reaction Parameters | Value |

| Temperature | -10°C |

| Reaction Time | 20 minutes |

| Reported Yield | 60% (from the starting chloro-intermediate) [2] |

Experimental Workflow Visualization

The overall experimental workflow for the synthesis of omeprazole can be visualized as follows:

Caption: Experimental workflow for Omeprazole synthesis.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

-

Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

-

m-Chloroperoxybenzoic acid (m-CPBA) is a potentially explosive oxidizing agent and should be handled with extreme caution.

Conclusion

The synthesis of omeprazole utilizing (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol derivatives is a well-established and efficient process. The protocols provided herein offer a detailed guide for researchers and professionals in the field of drug development. Adherence to the outlined procedures and safety precautions is crucial for the successful and safe synthesis of this important pharmaceutical compound. The provided quantitative data serves as a benchmark for expected yields and reactant stoichiometry.

References

Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a crucial heterocyclic building block in synthetic organic chemistry. Its primary application lies in the pharmaceutical industry as a key intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production.[1][2][3] Notable examples of PPIs synthesized using this intermediate include omeprazole and esomeprazole.[1][4] This document provides detailed application notes, experimental protocols for its synthesis, and a discussion of its reaction mechanism.

Chemical Properties

A summary of the key chemical and physical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is presented in the table below.

| Property | Value |

| CAS Number | 86604-78-6 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Appearance | White to light brown powder or crystal |

| Melting Point | 56.5-60.5 °C |

| Boiling Point | 115-135 °C at 0.01 Torr |

| Solubility | Slightly soluble in Chloroform |

| InChI Key | PSEPRWKZZJWRCB-UHFFFAOYSA-N |

Applications in Drug Development

The principal application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is as a precursor for the synthesis of the sulfinylbenzimidazole moiety of proton pump inhibitors.[2] The hydroxyl group of the methanol is typically converted to a leaving group, such as a chloride, which then reacts with a benzimidazole derivative to form the final drug substance. This compound is an essential component for producing medications used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[3]

Experimental Protocols

This section details a common laboratory-scale synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol is adapted from a general procedure and involves the hydrolysis of the corresponding chloromethyl pyridine derivative.[5]

Materials:

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Methanol

-

Water

-

Potassium iodide

-

Sodium hydroxide

-

Dichloromethane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 ml of methanol, and 150 ml of water.[5]

-

To this suspension, add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide.[5]

-

Stir the mixture and heat to reflux for 4 hours.[5]

-

After the reaction is complete, remove the methanol using a rotary evaporator.[5]

-

To the remaining residue, add 300 ml of drinking water.[5]

-

Extract the aqueous layer three times with 150 ml of dichloromethane each time.[5]

-

Combine the organic phases and wash with a saturated sodium chloride solution.[5]

-

Dry the organic phase over anhydrous sodium sulfate.[5]

-

Concentrate the organic phase by rotary evaporation to yield the product.[5]

Expected Yield: Approximately 50.0 g of a red oily liquid (83.0% yield).[5]

Reaction Mechanism

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from its chloromethyl precursor proceeds via a nucleophilic substitution reaction. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.

Caption: Nucleophilic substitution mechanism for the synthesis.

Logical Workflow for Application in PPI Synthesis

The following diagram illustrates the logical progression from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to a generic proton pump inhibitor. This involves the activation of the hydroxyl group, followed by coupling with a benzimidazole core, and subsequent oxidation.

Caption: General workflow for PPI synthesis.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. General pharmacological properties of the new proton pump inhibitor (+/-)-5-methoxy-2-[[(4-methoxy-3,5-dimethylpyrid-2-yl)methyl]sulf inyl]- 1H-imidazo[4,5-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

The Pivotal Role of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol stands as a critical building block in medicinal chemistry, primarily recognized for its integral role in the synthesis of proton pump inhibitors (PPIs). These drugs are cornerstones in the treatment of acid-related gastrointestinal disorders. This document provides an in-depth overview of its applications, supported by detailed experimental protocols and quantitative data to facilitate its use in research and drug development.

Application Notes

The principal application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in medicinal chemistry is its function as a key intermediate in the synthesis of omeprazole and its S-enantiomer, esomeprazole.[1] Omeprazole was one of the first-in-class PPIs that revolutionized the management of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

The synthesis of these drugs involves the coupling of a substituted pyridine moiety with a benzimidazole core. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol serves as the precursor to the reactive pyridine component of the final drug molecule. Typically, the hydroxyl group of the methanol is converted to a more reactive leaving group, most commonly a chloride, to facilitate nucleophilic substitution by the benzimidazole thiol.

While its application is predominantly in the synthesis of PPIs, the substituted pyridine scaffold is a common motif in a variety of medicinally active compounds, suggesting potential for its use in the development of other therapeutic agents. However, its current widespread use is overwhelmingly in the domain of gastric acid suppressants.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic steps involving (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in the synthesis of omeprazole.

| Step | Reactants | Reagents/Solvents | Yield (%) | Purity (%) | Reference |

| Chlorination | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol | Thionyl chloride, Dichloromethane | 100 | >99 | [2] |

| Coupling with Benzimidazole | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl, 5-methoxy-2-mercaptobenzimidazole | Sodium hydroxide, Ethanol, Water | 96 | High | [3] |

| Oxidation to Omeprazole | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | m-CPBA or other oxidizing agents | ~85 | >99 | |

| Overall Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl (alternative from 2,3,5-trimethylpyridine) | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Sulfuryl chloride, Dichloromethane, Acetone | 76.4 | 99.7 | [4] |

| Synthesis of the Thioether Intermediate (alternative) | 4-Chloro-2-chloromethyl-3,5-dimethylpyridine, 5-methoxy-2-mercaptobenzimidazole | Tetrahydrofuran, Sodium hydroxide | 96 | High | [5] |

Experimental Protocols

Protocol 1: Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This protocol details the conversion of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to its chlorinated, reactive intermediate.

Materials:

-

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (25.1 g, 0.15 mol)

-

Thionyl chloride (18.8 g, 0.158 mol)

-

Dichloromethane (500 mL)

-

Hexane (250 mL)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Rotary evaporator

-

Argon or Nitrogen source

Procedure:

-

Dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (25.1 g) in dichloromethane (400 mL) in a round-bottom flask under an inert atmosphere (argon or nitrogen).[2]

-

In a separate dropping funnel, prepare a solution of thionyl chloride (18.8 g) in dichloromethane (100 mL).[2]

-

Slowly add the thionyl chloride solution dropwise to the solution of the pyridine methanol over 30 minutes at room temperature with continuous stirring.[2]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30 minutes.[2]

-

Remove the solvent under reduced pressure using a rotary evaporator.[2]

-

Suspend the resulting solid residue in hexane (200 mL) and filter the solid.[2]

-

Wash the collected solid with hexane (50 mL) and air-dry to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white solid (33.3 g, 100% yield).[2]

Protocol 2: Synthesis of Omeprazole

This protocol describes the coupling of the chlorinated pyridine intermediate with the benzimidazole core, followed by oxidation to yield omeprazole.

Materials:

-

2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)

-

5-methoxy-2-mercaptobenzimidazole (17.8 g, 0.10 mol)

-

Sodium hydroxide (5 g, 0.13 mol)

-

Ethanol (50 mL)

-

Water (100 mL)

-

m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent

-

Three-necked flask

-

Constant pressure dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

Part A: Synthesis of the Thioether Intermediate

-

In a 1000 mL three-necked flask, dissolve sodium hydroxide (5 g) in ethanol (50 mL) and heat to 70-90°C.[3]

-

Add 5-methoxy-2-mercaptobenzimidazole (17.8 g) and reflux until it dissolves.[3]

-

Cool the mixture to below 10°C in an ice bath.[3]

-

In a constant pressure dropping funnel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g) in water (100 mL).[3]

-

Slowly add the aqueous solution of the pyridine hydrochloride to the reaction mixture dropwise, maintaining the temperature around 30°C.[3]

-

After the addition is complete, stir the reaction for 4 hours.[3]

-

Cool the mixture to 10°C and add 500 mL of water, then stir for 12 hours.[3]

-

Collect the precipitated white solid by suction filtration and dry to obtain 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole (yield up to 96%).[3]

Part B: Oxidation to Omeprazole

-

Dissolve the thioether intermediate in a suitable solvent such as dichloromethane or ethanol.

-

Cool the solution to a low temperature (e.g., -20°C to 0°C).

-

Slowly add a solution of an oxidizing agent (e.g., m-CPBA) while maintaining the low temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction by quenching any excess oxidizing agent and neutralizing the mixture.

-

The crude omeprazole can be purified by crystallization from a suitable solvent system.

Visualizations

Signaling Pathway: Mechanism of Action of Omeprazole

Caption: Mechanism of action of Omeprazole as a proton pump inhibitor.

Experimental Workflow: Synthesis of Omeprazole

Caption: Synthetic workflow for Omeprazole from the pyridine precursor.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. EP0899268A2 - Process for the preparation of omeprazole and intermediate compounds - Google Patents [patents.google.com]

Application Notes and Protocols: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key heterocyclic building block in organic synthesis, most notably for its role as a crucial intermediate in the manufacture of proton pump inhibitors (PPIs). Its structure, combining a substituted pyridine ring with a reactive hydroxymethyl group, allows for versatile chemical modifications, making it an important synthon in medicinal chemistry. These application notes provide an overview of its properties, synthesis, and primary applications, along with detailed experimental protocols.

Physicochemical and Spectroscopic Data

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is typically a white to light brown crystalline powder.[1] Below is a summary of its key physical and spectroscopic properties.

| Property | Value | Reference |

| CAS Number | 86604-78-6 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Melting Point | 56.5-60.5 °C | [1] |

| Boiling Point | 115-135 °C (at 0.01 Torr) | [1] |

| Solubility | Slightly soluble in Chloroform | [1] |

| ¹H NMR | Spectra available | [2][3] |

| ¹³C NMR | Spectra available | [2][3][4] |

| IR Spectroscopy | Spectra available | [2][4] |

| Mass Spectrometry | Spectra available | [4] |

Applications in Organic Synthesis

The primary and most well-documented application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production.[5] It serves as a key precursor to the pyridine moiety of drugs like omeprazole and esomeprazole. The synthetic utility of this molecule lies in the facile conversion of the hydroxymethyl group to a chloromethyl group, which can then be coupled with a benzimidazole derivative.

While some sources mention its use in wear-resistant rubber, this application is not well-substantiated in the scientific literature.[1] Pyridine derivatives, in general, are used in the rubber industry, often as solvents or precursors.[6][7]

Experimental Protocols

Protocol 1: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This protocol describes the synthesis of the title compound from its corresponding acetate precursor.

Reaction Scheme:

Figure 1: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Materials:

-

(4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate (94.9 g)

-

Ethanol (570 ml)

-

3N Sodium hydroxide solution (285 ml)

-

Methylene chloride

-

Sodium sulfate

-

Petroleum ether

Procedure:

-

Dissolve 94.9 g of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in 570 ml of ethanol.

-

Cool the solution to 0°C and add 285 ml of 3N sodium hydroxide solution dropwise.

-

Stir the mixture at room temperature for 3 hours.

-

Remove the ethanol under reduced pressure.

-

Extract the residual aqueous solution three times with 300 ml of methylene chloride each.

-

Dry the combined organic extracts over sodium sulfate and evaporate the solvent in vacuo.

-

Crystallize the residue from petroleum ether to yield (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Expected Outcome:

The product is obtained as a crystalline solid with a melting point of 49-51°C.

Protocol 2: Conversion to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol details the chlorination of the hydroxymethyl group, a key step in the synthesis of PPIs.

Reaction Scheme:

Figure 2: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Materials:

-

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (25.1 g, 0.15 mol)

-

Dichloromethane (500 ml total)

-

Thionyl chloride (18.8 g, 0.158 mol)

-

Hexane

Procedure:

-

Dissolve 25.1 g (0.15 mol) of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in 400 ml of dichloromethane under an argon atmosphere.

-

Slowly add a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 ml of dichloromethane dropwise over 30 minutes at room temperature.

-

Stir the reaction mixture for an additional 30 minutes at room temperature.

-

Remove the solvent under reduced pressure.

-

Suspend the resulting solid residue in 200 ml of hexane and collect the solid by filtration.

-

Wash the solid with 50 ml of hexane and air-dry to obtain the product.

Expected Outcome:

A quantitative yield (33.3 g, 100%) of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is expected as a white solid.

Protocol 3: Synthesis of Omeprazole Intermediate

This protocol outlines the coupling of the chloromethylpyridine derivative with a benzimidazole thiol to form the sulfide intermediate of omeprazole.

Reaction Scheme:

Figure 3: Synthesis of Omeprazole Sulfide Intermediate.

Materials:

-

2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)

-

2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol)

-

Sodium hydroxide (5 g, 0.13 mol)

-

Ethanol (50 ml)

-

Water

Procedure:

-

In a three-necked flask, dissolve 5 g of sodium hydroxide in 50 ml of ethanol and heat to 70-90°C.

-

Add 17.8 g of 2-mercapto-5-methoxybenzimidazole and reflux until dissolved.

-

Cool the mixture to below 10°C.

-

Dissolve 20 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 ml of water and add it dropwise to the reaction mixture, maintaining the temperature at or below 30°C.

-

After the addition is complete, allow the reaction to proceed for 4 hours.

-

Cool the mixture to 10°C, add 500 ml of water, and stir for 12 hours.

-

Collect the precipitated white solid by suction filtration and dry.

Expected Outcome:

A high yield (96%) of 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole is expected.

Mechanism of Action of Proton Pump Inhibitors

For drug development professionals, understanding the downstream application of this building block is crucial. Omeprazole, synthesized from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is a prodrug that targets the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells.[8][9]

The mechanism involves the following key steps:

-

Activation in Acidic Environment: Omeprazole, being a weak base, accumulates in the acidic canaliculi of parietal cells.[8][9]

-

Conversion to Active Form: In this acidic environment, it undergoes a proton-catalyzed rearrangement to form a reactive sulfenamide intermediate.[8][9]

-

Irreversible Inhibition: The active sulfenamide covalently binds to cysteine residues on the H⁺/K⁺ ATPase, forming a disulfide bridge.[8]

-

Suppression of Acid Secretion: This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[8][10] Acid production can only resume after the synthesis of new H⁺/K⁺ ATPase pumps.[8]

Figure 4: Mechanism of action of Omeprazole.

References

- 1. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 2. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol(86604-78-6) MS spectrum [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. canyoncomponents.com [canyoncomponents.com]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 10. PROTON PUMP INHIBITOR.ppt [slideshare.net]

Application Notes and Protocols for Reactions Involving (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. This pyridine derivative is a crucial intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) like omeprazole. The following sections detail the synthetic pathways, experimental setups, and analytical considerations for its use in drug development.

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key building block in medicinal chemistry. Its primary application lies in the synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, a reactive intermediate that is subsequently coupled with a benzimidazole moiety to form the core structure of several PPIs. These drugs are widely used to treat acid-related disorders of the stomach.

Physicochemical Properties

A summary of the key physicochemical properties of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol is provided in the table below.

| Property | Value |

| CAS Number | 86604-78-6[1][2][3] |

| Molecular Formula | C₉H₁₃NO₂[1][2][3] |

| Molecular Weight | 167.21 g/mol [3] |

| Melting Point | 56.5-60.5 °C[1][3] |

| Boiling Point | 289.1 °C at 760 mmHg[1] |

| Appearance | White to off-white crystalline solid |

| Solubility | Slightly soluble in chloroform[1] |

Synthetic Applications: Synthesis of Omeprazole

The most prominent application of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol is in the multi-step synthesis of omeprazole. The overall synthetic workflow involves the chlorination of the starting material, followed by a substitution reaction with 5-methoxy-2-mercapto-1H-benzimidazole, and a final oxidation step.

Synthetic Pathway Overview

Caption: Synthetic pathway for Omeprazole starting from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Experimental Protocols

The following are detailed protocols for the key synthetic steps in the preparation of omeprazole from (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.

Protocol 1: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol describes the chlorination of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol to its corresponding chloromethyl derivative, a key intermediate for PPI synthesis.[4][5][6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol | 167.21 | 25.1 g | 0.15 |

| Thionyl chloride (SOCl₂) | 118.97 | 18.8 g (11.5 mL) | 0.158 |

| Dichloromethane (DCM) | 84.93 | 500 mL | - |

| Hexane | - | 250 mL | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve 25.1 g (0.15 mol) of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol in 400 mL of dichloromethane.

-

Addition of Thionyl Chloride: Prepare a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 mL of dichloromethane. Transfer this solution to a dropping funnel.

-

Reaction: Under an argon atmosphere, add the thionyl chloride solution dropwise to the solution of the starting material over 30 minutes at room temperature.[4]

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: Suspend the resulting solid residue in 200 mL of hexane and stir for 15 minutes. Collect the solid by filtration using a Büchner funnel.

-

Purification: Wash the collected solid with 50 mL of hexane and air-dry to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white solid.

-

Yield and Characterization: The expected yield is approximately 33.3 g (100%).[4] The product can be characterized by ¹H NMR and mass spectrometry.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

Protocol 2: Synthesis of Omeprazole Sulfide (Thioether Intermediate)

This protocol outlines the condensation of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride with 5-methoxy-2-mercapto-1H-benzimidazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | 222.11 | 20.0 g | 0.09 |

| 5-Methoxy-2-mercapto-1H-benzimidazole | 180.23 | 17.8 g | 0.10 |

| Sodium hydroxide (NaOH) | 40.00 | 5.0 g | 0.13 |

| Ethanol | 46.07 | 50 mL | - |

| Water | 18.02 | 100 mL | - |

Equipment:

-

1000 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

-

Büchner funnel and filtration apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a 1000 mL three-necked flask, dissolve 5.0 g (0.13 mol) of sodium hydroxide in 50 mL of ethanol and heat to 70-90 °C until dissolved.

-

Addition of Benzimidazole: Add 17.8 g (0.10 mol) of 5-methoxy-2-mercapto-1H-benzimidazole to the sodium ethoxide solution and reflux until it dissolves.

-

Cooling: Cool the reaction mixture to below 10 °C in an ice bath.

-

Addition of Pyridine Intermediate: Dissolve 20.0 g (0.09 mol) of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water in a dropping funnel.

-

Reaction: Slowly add the aqueous solution of the pyridine intermediate to the reaction mixture. The temperature may rise to 30 °C.

-

Reaction Completion: After the addition, allow the reaction to proceed for 4 hours.

-

Isolation: Cool the mixture to 10 °C and add 500 mL of water. Stir for 12 hours.

-

Purification: Collect the precipitated white solid by suction filtration and dry to obtain 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzimidazole. The expected yield is approximately 96%.[7]

Protocol 3: Synthesis of Omeprazole (Oxidation)

This final step involves the oxidation of the thioether intermediate to the corresponding sulfoxide, yielding omeprazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Omeprazole Sulfide | 329.42 | 10.0 g | 0.03 |

| Methanol | 32.04 | 40 mL | - |

| Sodium molybdate (catalyst) | 205.92 | 0.108 g | - |

| Hydrogen peroxide (49%) | 34.01 | 2.11 g | - |

| Sodium thiosulfate | 158.11 | 0.89 g | - |

| Sodium hydroxide (10% solution) | 40.00 | As needed | - |

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a reaction flask, prepare a mixture of 10.0 g of the omeprazole sulfide in 40 mL of methanol and stir for 15 minutes to obtain a clear solution.

-

Cooling: Cool the reaction mixture to 5-10 °C.

-